molecular formula C11H12N2O5S B12816504 7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one

7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B12816504
M. Wt: 284.29 g/mol
InChI Key: UDETWAIEMXXFKP-ZOQUXTDFSA-N
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Description

The compound 7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one is a complex organic molecule with significant potential in various scientific fields. Its structure includes a tetrahydrofuran ring, a thienopyrimidine core, and multiple hydroxyl groups, making it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, sodium hydride, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and reducing costs .

Chemical Reactions Analysis

Types of Reactions

7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one: has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C11H12N2O5S

Molecular Weight

284.29 g/mol

IUPAC Name

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H12N2O5S/c14-1-5-7(15)8(16)9(18-5)10-6-4(2-19-10)11(17)13-3-12-6/h2-3,5,7-9,14-16H,1H2,(H,12,13,17)/t5-,7-,8-,9-/m1/s1

InChI Key

UDETWAIEMXXFKP-ZOQUXTDFSA-N

Isomeric SMILES

C1=C2C(=C(S1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O

Canonical SMILES

C1=C2C(=C(S1)C3C(C(C(O3)CO)O)O)N=CNC2=O

Origin of Product

United States

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